molecular formula C13H14BrNO2 B12357279 7-(4-bromobutoxy)-4aH-quinolin-2-one

7-(4-bromobutoxy)-4aH-quinolin-2-one

Katalognummer: B12357279
Molekulargewicht: 296.16 g/mol
InChI-Schlüssel: UHIDITNEOFIHOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Bromobutoxy)-4aH-quinolin-2-one is a chemical compound with the molecular formula C13H16BrNO2 It is a derivative of quinolinone, characterized by the presence of a bromobutoxy group at the 7th position of the quinolinone ring

Vorbereitungsmethoden

The synthesis of 7-(4-bromobutoxy)-4aH-quinolin-2-one typically involves the alkylation of 7-hydroxy-quinolinone with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst to enhance the reaction efficiency . The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated and purified through standard techniques such as recrystallization.

Analyse Chemischer Reaktionen

7-(4-Bromobutoxy)-4aH-quinolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

7-(4-Bromobutoxy)-4aH-quinolin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(4-bromobutoxy)-4aH-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an intermediate in the synthesis of aripiprazole, it contributes to the drug’s ability to modulate neurotransmitter activity in the brain. The compound’s bromobutoxy group allows it to form specific interactions with target molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

7-(4-Bromobutoxy)-4aH-quinolin-2-one can be compared with other quinolinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobutoxy group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H14BrNO2

Molekulargewicht

296.16 g/mol

IUPAC-Name

7-(4-bromobutoxy)-4aH-quinolin-2-one

InChI

InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9-10H,1-2,7-8H2

InChI-Schlüssel

UHIDITNEOFIHOH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=NC(=O)C=CC21)OCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.